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Liver-expressed antimicrobial peptide 2

Cat. No.: B1576172
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Description

Historical Context of Discovery and Characterization

Liver-expressed antimicrobial peptide 2 (LEAP-2) was first identified and characterized in 2003 by a team of researchers who isolated the novel peptide from human blood ultrafiltrate. nih.govnih.govmdpi.com This discovery was the result of a systematic search for bioactive peptides, specifically targeting cysteine-rich peptides which often exhibit significant biological activities. nih.gov The initial characterization revealed several circulating forms of LEAP-2, all sharing a core structure stabilized by two disulfide bonds. nih.gov

Molecular cloning of the corresponding cDNA indicated that LEAP-2 is synthesized as a 77-amino acid precursor protein. nih.govwikipedia.org The most common and bioactive form of LEAP-2 is a 40-amino acid peptide, which is generated from the precursor by a furin-like endoprotease. wikipedia.orgbiovendor.com This precursor is predominantly expressed in the liver, leading to its name. nih.govwikipedia.org Following its initial discovery in humans, subsequent research identified LEAP-2 homologs in various other vertebrate species, including chickens and rainbow trout, highlighting its conserved nature across different animal classes. nih.govmdpi.comresearchgate.net A significant breakthrough in understanding LEAP-2's function occurred in 2018 when it was identified as an endogenous antagonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. nih.govmdpi.comnih.gov This discovery shifted the perspective on LEAP-2 from being solely an antimicrobial peptide to a key player in metabolic regulation. nih.govmdpi.com

Key Milestone Year Description Reference(s)
Discovery 2003LEAP-2 was first isolated from human blood ultrafiltrate and characterized as a novel, cysteine-rich, cationic peptide. nih.govnih.govmdpi.com
Precursor Identification 2003Molecular cloning revealed a 77-residue precursor protein, predominantly expressed in the liver. nih.govwikipedia.org
Identification in other Species 2004Homologs of LEAP-2 were discovered in other vertebrates, such as the rainbow trout. mdpi.comnih.gov
Metabolic Function Discovery 2018LEAP-2 was identified as a competitive antagonist and inverse agonist of the ghrelin receptor (GHSR1a). nih.govmdpi.comnih.gov

Nomenclature and Classification within Antimicrobial Peptide Families

The name "this compound" (LEAP-2) was given to the compound upon its discovery due to its primary site of expression and its observed antimicrobial properties. nih.gov It was the second such peptide identified from the liver, following the discovery of Liver-expressed antimicrobial peptide 1 (LEAP-1), which is also known as hepcidin. nih.govmdpi.com The HUGO Gene Nomenclature Committee (HGNC) has designated the official name as "Liver Enriched Antimicrobial Peptide 2," though "this compound" remains widely used in literature. nih.govgenecards.org The acronyms LEAP-2 and LEAP2 are used interchangeably. nih.govgenecards.org

LEAP-2 is classified as a member of the antimicrobial peptide (AMP) family, specifically as a cationic antimicrobial peptide (CAMP). nih.govnih.govmdpi.com These peptides are characterized by their positive charge and are a crucial component of the innate immune system. nih.gov Structurally, LEAP-2 is a cysteine-rich peptide. nih.govwikipedia.org The mature human peptide contains 40 amino acids and possesses a core structure stabilized by two disulfide bonds, formed by four conserved cysteine residues in a 1-3 and 2-4 relative position. wikipedia.orgbiovendor.compeptide.co.jp This structural motif is highly conserved among mammals. nih.govwikipedia.org While it shares functional properties with other AMPs like defensins and cathelicidins, its primary structure and disulfide bond pattern show no significant similarity to any previously known peptide families, marking it as a unique discovery. nih.govresearchgate.net

Conceptual Framework of Dual Biological Functionality: Antimicrobial Activity and Metabolic Regulation

Initially, LEAP-2 was identified and studied for its role in the innate immune system. nih.govnih.gov As an antimicrobial peptide, it exhibits activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.compeptide.co.jpnih.gov The mechanism of its antimicrobial action involves disrupting the integrity of bacterial cell membranes and, in some cases, hydrolyzing bacterial genomic DNA. nih.govnih.gov This function positions LEAP-2 as a component of the body's first line of defense against infection. nih.govresearchgate.net

More recently, research has unveiled a second, equally significant function for LEAP-2 in the realm of metabolic regulation. nih.govnih.gov It is now understood to be an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a). mdpi.comnih.gov This receptor is famously activated by ghrelin, the so-called "hunger hormone," which stimulates appetite and influences energy balance. nih.govpatsnap.com By binding to GHSR1a, LEAP-2 acts as a competitive antagonist, blocking ghrelin from binding and exerting its effects. mdpi.comnih.gov This action effectively reduces food intake and modulates energy homeostasis. nih.govnih.gov Furthermore, as an inverse agonist, LEAP-2 can inhibit the receptor's constitutive activity even in the absence of ghrelin. nih.govnih.gov This dual functionality means LEAP-2 operates at the critical interface between the immune system and metabolic control, capable of influencing both host defense and energy balance. nih.gov

Overview of LEAP-2 Significance in Vertebrate Physiology and Homeostasis

In the context of innate immunity, LEAP-2 contributes to the body's defense against invading pathogens. nih.govresearchgate.net Its expression can be upregulated in response to infection and inflammation, highlighting its role in the acute phase immune response. nih.govnih.govnih.gov

From a metabolic standpoint, LEAP-2 is a key regulator of the ghrelin system, which is central to energy homeostasis. nih.govnih.gov The balance between circulating levels of ghrelin and LEAP-2 appears to be a critical factor in controlling hunger, food intake, and body weight. nih.govnih.gov For instance, LEAP-2 levels are observed to rise in states of positive energy balance (e.g., after a meal or in obesity) and fall during negative energy balance (e.g., fasting), acting as a natural brake on ghrelin's orexigenic (appetite-stimulating) effects. nih.govnih.gov This peptide also influences glucose metabolism and insulin (B600854) sensitivity, further cementing its role in metabolic health. nih.govmdpi.comnih.gov The interplay between its immune and metabolic functions suggests LEAP-2 is a crucial link in the complex network that maintains vertebrate health and stability. nih.gov

Vertebrate Class Observed LEAP-2 Research Findings Reference(s)
Mammals Highly conserved structure. Primarily expressed in the liver and secreted into the blood. Functions as an antagonist to the ghrelin receptor, regulating food intake, energy balance, and glucose homeostasis. nih.govnih.govwikipedia.orgnih.gov
Fish Two types of LEAP-2 genes (A and B) have been identified in species like rainbow trout. Expression increases in response to bacterial challenge. Plays a role in immune defense and potentially in iron metabolism. nih.govmdpi.comnih.govnih.gov
Amphibians Demonstrated antimicrobial activity by disrupting bacterial membranes and hydrolyzing gDNA. Highest expression found in the kidney and liver. Upregulated in response to bacterial infection. mdpi.comnih.govnih.gov
Birds (Avian) The LEAP-2 gene in chickens has four splice variants, suggesting diverse tissue-specific roles. Expression levels are influenced by feeding status, indicating a role in energy regulation alongside immune defense. nih.govmdpi.com
Jawless Vertebrates (Lamprey) A LEAP-2 ortholog has been identified, suggesting the peptide's ancient evolutionary origins. It exhibits antimicrobial activity, indicating its foundational role in vertebrate innate immunity. mdpi.comnih.gov

Properties

bioactivity

Antimicrobial

sequence

RRVARMTPLWRIMSSKPFGAYCQNNYECSTGLCRAGHCSTS

Origin of Product

United States

Molecular and Structural Biology of Liver Expressed Antimicrobial Peptide 2

Gene Structure and Genomic Organization

The gene encoding LEAP-2 is highly conserved across various vertebrate species, highlighting its fundamental biological importance. mdpi.comwikipedia.org

In humans, the LEAP-2 gene (LEAP2) is situated on chromosome 5 at the locus 5q31.1. mdpi.comnih.govatlasgeneticsoncology.org This gene is composed of three exons and two introns. mdpi.comnih.gov The corresponding gene in mice has been mapped to a syntenic region on mouse chromosome 11. nih.gov In the chicken (Gallus gallus), the LEAP2 gene resides on chromosome 13 and also consists of three exons and two introns. mdpi.comresearchgate.net The genomic architecture of a promoter region upstream of the transcriptional start site suggests complex regulatory control over its expression. nih.gov

The table below summarizes the genomic location of the LEAP2 gene in different species.

SpeciesGene NameChromosomeLocation
Homo sapiens (Human)LEAP255q31.1 mdpi.comnih.govatlasgeneticsoncology.org
Mus musculus (Mouse)Leap211Synteny with human 5q31 nih.gov
Gallus gallus (Chicken)cLEAP-213Not specified mdpi.comresearchgate.net

This table provides an overview of the chromosomal location of the LEAP-2 gene in selected vertebrate species.

Alternative splicing is a key post-transcriptional process that allows a single gene to produce multiple distinct mRNA transcripts and, consequently, different protein isoforms. nih.govfrontiersin.org The LEAP2 gene undergoes alternative splicing, giving rise to several mRNA variants. mdpi.comnih.gov Studies have identified at least four different splicing variants, with some transcripts retaining either the first, second, or both introns. mdpi.comnih.gov

This alternative splicing is not uniform across all tissues; a tissue-specific distribution of different splicing variants has been observed. nih.gov For instance, one major transcript (LEAP-2350) is predominantly expressed in the liver, kidney, and colon, while another (LEAP-2550) is the main transcript in the lung, trachea, and heart. nih.gov In chickens, four splice variants of LEAP-2 have been noted, suggesting that these isoforms may perform different roles in various tissues. mdpi.com This mechanism of generating isoform diversity provides an additional layer of regulatory flexibility, potentially influencing the temporal or tissue-specific expression and function of the resulting peptides. nih.gov

Protein Precursor Processing and Maturation

The synthesis of the functional, mature LEAP-2 peptide is a multi-step process involving the creation of a precursor protein that undergoes sequential enzymatic cleavage. researchgate.net

LEAP-2 is initially synthesized as a preproprotein. researchgate.net In humans, this precursor consists of 77 amino acid residues. mdpi.commdpi.com The mouse and pig precursors are of similar length, comprising 76 and 77 amino acids, respectively. mdpi.com The N-terminus of this precursor contains a signal peptide, which in humans is 22 amino acids long. mdpi.comnih.gov This signal peptide directs the preproprotein into the secretory pathway. Inside the endoplasmic reticulum, a signal peptidase cleaves off the signal peptide, converting the prepro-LEAP-2 into pro-LEAP-2. nih.govresearchgate.net

Following the removal of the signal peptide, the resulting pro-LEAP-2 proprotein undergoes further processing to release the mature peptide. nih.gov This crucial step is mediated by a family of proprotein convertases, specifically furin-like endoproteases. wikipedia.orgnih.govebi.ac.uk These enzymes recognize and cleave at specific sites characterized by basic amino acid residues. nih.govnih.gov The human pro-LEAP-2 sequence contains a highly basic region (a putative Arg-Arg recognition sequence) that serves as a cleavage site for these enzymes. nih.gov This cleavage occurs N-terminal to the start of the mature peptide sequence, releasing the final, active form of LEAP-2. mdpi.comnih.gov The high abundance of furin and other proprotein convertases in the liver, the primary site of LEAP-2 expression, facilitates this efficient processing. nih.gov

The final product of this processing is the mature LEAP-2 peptide. The largest and most well-characterized form in humans is a 40-amino acid peptide, corresponding to residues 38-77 of the original precursor. mdpi.comwikipedia.orgmdpi.com This mature peptide is cationic and features a core structure stabilized by two essential disulfide bonds, formed by four highly conserved cysteine residues. mdpi.comebi.ac.uknih.gov These bonds create a stable structure that is crucial for its biological activity. mdpi.com

In addition to the primary 40-residue peptide, several other smaller, N-terminally truncated forms of LEAP-2 have been isolated from human blood. These include variants corresponding to precursor positions 39-77, 43-77, and 48-77, as well as C-terminally truncated forms. nih.gov Despite these variations in length, these peptides retain the intact core structure with two disulfide bonds. nih.gov The mature 40-amino acid peptide sequence is identical between humans and mice, indicating a high degree of evolutionary conservation. mdpi.com

The table below details the different processing stages of the human LEAP-2 protein.

Protein FormAmino Acid Residues (Human)Key FeaturesProcessing Enzyme
Prepro-LEAP-277Full-length initial translation product with signal peptide. mdpi.commdpi.com-
Pro-LEAP-255 (residues 23-77)Intermediate form after signal peptide removal. nih.govSignal Peptidase nih.govresearchgate.net
Mature LEAP-240 (residues 38-77)Largest, fully active circulating form. mdpi.comwikipedia.orgmdpi.comFurin-like Endoprotease wikipedia.orgnih.gov
Truncated FormsVarious (e.g., 39-77, 48-77)Smaller circulating variants. nih.govFurther proteolytic processing researchgate.net

This table outlines the maturation process of human LEAP-2 from its initial precursor to its various mature and truncated forms found in circulation.

Tertiary Structure and Conformational Dynamics

The three-dimensional structure of Liver-expressed Antimicrobial Peptide 2 (LEAP2) is crucial to its biological functions. Its conformation is characterized by specific folding patterns stabilized by conserved intramolecular bonds.

A defining feature of the LEAP2 structure is the presence of four highly conserved cysteine residues. nih.gov These residues are critical for forming two intramolecular disulfide bonds, which stabilize the peptide's tertiary structure. nih.govmdpi.com The disulfide bridges are formed between cysteine residues in relative 1-3 and 2-4 positions. nih.govwikipedia.org This core structure is a common feature across various species, highlighting its evolutionary importance. mdpi.comnih.gov The mature LEAP2 peptide, typically around 40 amino acids in length, is where these conserved cysteines and their resulting disulfide bonds are located. nih.govmdpi.com This is in contrast to the more variable signal and pro-peptide regions of the precursor protein. mdpi.comresearchgate.net The formation of these disulfide bonds results in a compact, globular structure for the oxidized form of LEAP2. nih.gov

Structural Feature Description References
Conserved ResiduesFour highly conserved cysteine residues. nih.gov
Disulfide BondsTwo intramolecular disulfide bridges. nih.govmdpi.com
Bond PatternCysteines are linked in a 1-3 and 2-4 relative position pattern. nih.govwikipedia.org
LocationFound within the mature peptide region. nih.govmdpi.com
Secondary Structure Motif Description References
β-hairpinTwo antiparallel β-strands linked by a loop. nih.govexplorationpub.com
3(10)-helixHelical structure with i to i+3 hydrogen bonding, resulting in three residues per turn. nih.govexplorationpub.comwikipedia.org

The conformation of LEAP2, particularly the state of its disulfide bonds, has a profound impact on its biological activity. Research has shown a clear structure-activity relationship, especially concerning its antimicrobial properties. nih.govresearchgate.net

Interestingly, the linear, reduced form of LEAP2 (without disulfide bonds) exhibits greater antimicrobial activity against certain bacteria, such as Bacillus megaterium, compared to the oxidized, disulfide-bonded form. researchgate.net The linear peptide is more effective at permeabilizing bacterial membranes. researchgate.net It has been hypothesized that the more flexible structure of the linear peptide allows for more efficient insertion into the hydrophobic core of bacterial membranes, leading to their disruption. nih.gov In contrast, the more globular and constrained structure of the oxidized LEAP2 is less effective in this regard. nih.gov Furthermore, the linear form of LEAP2 has demonstrated a higher efficacy in binding to DNA compared to the oxidized version. researchgate.net

This suggests that the conformational state of LEAP2 can modulate its functional role, with the disulfide bonds being critical for specific interactions, while the linear form may be more potent in its antimicrobial action due to its structural flexibility. nih.govresearchgate.net

Evolutionary Conservation and Phylogenetic Analysis

LEAP2 has been identified across a wide range of vertebrate species, indicating its ancient evolutionary origins and sustained functional importance. mdpi.comnih.gov

The amino acid sequence of LEAP2 is highly conserved across different species, particularly among mammals. mdpi.comnih.gov For instance, the mature 40-amino-acid peptide sequence of human LEAP2 is identical to that of the mouse. mdpi.comnih.gov High levels of homology are also observed when comparing human LEAP2 to its counterparts in monkeys, cattle, and pigs, with the mature peptides sharing 95-97% sequence similarity. mdpi.com While the mature peptide is highly conserved, the signal and pro-peptide regions of the LEAP2 precursor show greater sequence variability. mdpi.comresearchgate.net

This high degree of conservation extends beyond mammals to other vertebrates including birds, reptiles, and amphibians. mdpi.com For example, the chicken LEAP2 precursor shares 59% identity with human LEAP2. mdpi.com In amphibians like Xenopus tropicalis and Xenopus laevis, the mature LEAP2 peptides show 67.5% homology to the human sequence. mdpi.com This strong conservation of the mature peptide sequence across diverse vertebrate lineages underscores its crucial and conserved biological roles. mdpi.com

Species Comparison Sequence Homology (Mature Peptide) References
Human vs. MouseIdentical mdpi.comnih.gov
Human vs. other mammals (monkey, cattle, pig)95-97% similarity mdpi.com
Human vs. Chicken59% identity (precursor) mdpi.com
Human vs. Xenopus67.5% homology mdpi.com

Comparative genomic studies have revealed that the gene structure of LEAP2 is also conserved. In species ranging from fish to mammals, the LEAP2 gene typically consists of three exons and two introns. nih.gov This conserved genomic organization further supports the idea of a common evolutionary origin and the retention of its fundamental biological functions over time.

The functional domains within the LEAP2 peptide, particularly the regions responsible for its antimicrobial activity and its interaction with receptors, are highly conserved. mdpi.com The consistent presence of the four cysteine residues responsible for the disulfide bonds across teleost fish and mammals is a prime example of the conservation of a critical structural and functional domain. nih.govnih.gov The high conservation in the amino acid sequences among birds also suggests a significant role for this molecule in avian evolution. researchgate.net Evolutionary analysis indicates that the LEAP2 gene is under strong purifying selection, meaning that changes to its sequence are generally detrimental to the organism, further highlighting its irreplaceable functions. nih.gov

Evolutionary Implications for Conserved Biological Roles

The remarkable conservation of this compound (LEAP-2) across a wide range of vertebrate species points to its involvement in fundamental and evolutionarily ancient physiological processes. nih.gov Unlike many other antimicrobial peptides that often undergo rapid evolution to adapt to changing pathogen pressures, the primary structure of the mature LEAP-2 peptide is highly conserved, suggesting that its functions are subject to strong negative or purifying selection. researchgate.net This high degree of conservation implies that its biological roles are critical and largely irreplaceable.

The gene encoding LEAP-2 is found across vertebrates, including mammals, birds, reptiles, amphibians, and fish. researchgate.netresearchgate.net In mammals, the amino acid sequence of the mature 40-residue peptide is nearly identical. nih.govmdpi.com For instance, the mature LEAP-2 peptide in humans is 100% identical to that found in mice and shows a very high degree of similarity with that of rhesus monkeys, cattle, and pigs. nih.govnih.gov This striking conservation extends to avian species as well, where the mature peptide sequence is identical across species like Gallus gallus (chicken), Coturnix japonica (Japanese quail), and Meleagris gallopavo (turkey). mdpi.com

This evolutionary stability is underpinned by the conservation of key structural and processing features. The gene structure, typically comprising three exons and two introns, is maintained from fish to mammals. researchgate.netmdpi.com Furthermore, the four cysteine residues that form the characteristic two disulfide bonds (Cys1-Cys3, Cys2-Cys4) are a hallmark of LEAP-2 across all studied vertebrates. researchgate.netresearchgate.net The proprotein convertase cleavage site, characterized by an -RXXR- motif that separates the prodomain from the mature peptide, is also highly conserved from fish to mammals, ensuring the correct processing and release of the active peptide. mdpi.comresearchgate.net

Table 1: Conservation of LEAP-2 Gene and Peptide Features Across Vertebrates

Species GroupExample SpeciesGene Structure (Exons/Introns)Mature Peptide ConservationConserved CysteinesConserved Cleavage Site
MammalsHomo sapiens (Human), Mus musculus (Mouse)3/2Nearly 100% identity among mammals. mdpi.comYes (4)Yes (RXXR motif). mdpi.com
BirdsGallus gallus (Chicken)3/2. mdpi.comHigh identity among avian species. mdpi.comYes (4)Yes (RQRR motif common). nih.gov
ReptilesPelodiscus sinensis (Softshell turtle)Not specified, but mature peptide shows ~70% identity to other tetrapods. mdpi.comHighYes (4)Implied
AmphibiansLeptobrachium liui (Mustache toad)Not specifiedHigh similarity within amphibians. researchgate.netYes (4). researchgate.netImplied
FishDanio rerio (Zebrafish), Latimeria chalumnae (Coelacanth)3/2 (in Miiuy croaker). researchgate.net Some species have multiple LEAP-2 genes. researchgate.netHigh, with some diversification (LEAP-2A/B/C). researchgate.netYes (4). researchgate.netYes (RXXR motif). researchgate.net

The evolutionary persistence of these features strongly supports conserved biological roles. The first identified role, as an antimicrobial peptide, appears to be an ancient function. LEAP-2 exhibits antimicrobial activity against various bacteria in fish, a function that is retained in mammals. nih.govmdpi.com This suggests that LEAP-2 has been a component of the innate immune system since early in vertebrate evolution.

More recently, the discovery of LEAP-2 as an endogenous antagonist of the ghrelin receptor (GHSR) has added a critical layer to its conserved functional importance. researchgate.netgenecards.orgnih.gov This regulatory role in metabolism and appetite control also appears to be ancient. Studies on the coelacanth, a fish considered a "living fossil," have demonstrated that its LEAP-2 can effectively antagonize the ghrelin receptor. researchgate.net The fact that human LEAP-2 can act on the coelacanth receptor, and vice-versa, indicates that the ghrelin-LEAP-2-GHSR signaling axis was established early in vertebrate history and has been functionally conserved for over 400 million years. researchgate.netresearchgate.net In some fish species, it has been observed that LEAP-2 is a more conserved ligand for the ghrelin receptor than ghrelin itself, further underscoring its fundamental role in this system. nih.gov

Compound Index

Expression Patterns and Regulatory Mechanisms of Liver Expressed Antimicrobial Peptide 2

Tissue and Organ-Specific Expression Profiles

LEAP-2 expression is observed in various tissues throughout the body, though it is most prominently produced in the liver. Its presence in both hepatic and extra-hepatic tissues suggests a wide range of physiological roles.

The primary source of circulating LEAP-2 is the liver. mdpi.combioscientifica.com Specifically, liver cells known as hepatocytes are the main producers of this peptide. nih.govku.dk Studies have confirmed that LEAP-2 is predominantly expressed in the liver, from where it is secreted into the bloodstream. mdpi.combioscientifica.com The liver is also suggested to be the principal site for the increase in LEAP-2 secretion observed after a meal. oup.com This liver-derived peptide is highly conserved among mammals, with the human and murine forms being identical. bioscientifica.com

While the liver is the main site of production, LEAP-2 is also expressed in a variety of other tissues. mdpi.com The small intestine, particularly the duodenum and jejunum, is a significant contributor to circulating LEAP-2 levels. oup.commdpi.comnih.gov Research has identified LEAP-2 mRNA transcripts in human gastrointestinal epithelial tissues. nih.gov Different transcripts have been noted, with a 350bp variant found in the liver, small intestine, kidney, colon, and gastric antrum, and a 550bp transcript expressed in the lung, heart, and trachea. mdpi.com Other documented sites of expression include the stomach and the central nervous system (CNS). mdpi.com

Table 1: Tissue-Specific Expression of LEAP-2
Tissue/OrganExpression LevelKey FindingsReferences
Liver (Hepatocytes)PredominantPrimary source of circulating LEAP-2; secretes the peptide into the bloodstream. nih.govmdpi.combioscientifica.comku.dk
Small Intestine (Duodenum, Jejunum)HighSignificant contributor to circulating LEAP-2 levels. oup.commdpi.comnih.gov
KidneyPresentExpresses the 350bp LEAP-2 transcript. mdpi.com
Stomach (Gastric Antrum)PresentExpresses the 350bp LEAP-2 transcript. mdpi.commdpi.com
Central Nervous System (CNS)PresentLEAP-2 expression has been detected in the CNS. mdpi.com
Heart, Lung, TracheaPresentExpress the 550bp LEAP-2 transcript. mdpi.com

Endocrine Regulation of LEAP-2 Expression

The expression of LEAP-2 is tightly controlled by several key metabolic hormones, which allows it to respond dynamically to changes in the body's energy status.

Ghrelin, often called the "hunger hormone," has a regulatory relationship with LEAP-2. Research in rodents has shown that ghrelin actively suppresses the expression of LEAP-2 mRNA in the liver. bioscientifica.comnih.gov This suppression is mediated through the activation of AMP-activated protein kinase (AMPK). nih.gov This creates a feedback loop where ghrelin, the agonist of the ghrelin receptor, downregulates its own antagonist, LEAP-2.

Insulin (B600854) and glucagon (B607659), the primary hormones regulating blood glucose, play a crucial role in controlling LEAP-2 levels. ku.dkku.dk Studies in humans have demonstrated that infusions of glucagon lead to a significant decrease in plasma LEAP-2 levels. nih.govku.dk Conversely, insulin is necessary for the post-meal rise in LEAP-2. ku.dk In mice, blocking the insulin receptor was found to prevent the normal postprandial (after-eating) increase in LEAP-2. nih.gov This suggests a direct mechanism of control, which is further supported by findings that insulin- and glucagon-regulated proteins bind to the DNA near the LEAP-2 gene in hepatocytes. ku.dk

Table 2: Hormonal Regulation of LEAP-2 Expression
HormoneEffect on LEAP-2 Levels/ExpressionMechanism/ContextReferences
GhrelinDecreasesSuppresses hepatic LEAP-2 mRNA expression via AMPK activation. bioscientifica.comnih.gov
InsulinIncreasesRequired for the postprandial rise in LEAP-2; antagonism of its receptor blunts this increase. nih.govku.dk
GlucagonDecreasesInfusions of glucagon significantly lower plasma LEAP-2 concentrations in humans. nih.govku.dkku.dk

Nutritional and Metabolic Regulation of LEAP-2 Homeostasis

Plasma LEAP-2 levels are observed to decrease with fasting and weight loss but increase with food intake and in states of obesity. nih.govnih.gov This regulation is influenced by specific nutrients. For instance, oral administration of glucose has been shown to increase plasma LEAP-2. proquest.com Studies examining different meal compositions in mice found that while a mixed meal increased LEAP-2 expression in the liver, various meal types, including those rich in lipids, increased its expression in the jejunum. nih.gov Specifically, oleic acid was shown to increase LEAP-2 expression in intestinal organoids. nih.gov A high-fat diet also leads to an increase in plasma LEAP-2 levels. nih.govnih.gov

Furthermore, circulating LEAP-2 concentrations correlate with several markers of metabolic health. Positive correlations have been found between plasma LEAP-2 and body mass index (BMI), blood glucose, and body fat percentage. proquest.comovid.com In fact, the post-meal increase in LEAP-2 is more pronounced in individuals with a higher BMI. proquest.com Elevated serum LEAP-2 levels are also associated with the severity of metabolic dysfunction-associated fatty liver disease (MAFLD), with concentrations progressively increasing from healthy individuals to those with simple steatosis and more advanced steatohepatitis. nih.gov

Table 3: Nutritional and Metabolic Regulation of LEAP-2
Metabolic State/NutrientEffect on LEAP-2 LevelsKey FindingsReferences
Fasting / Negative Energy BalanceDecreasesPlasma levels are reduced during fasting and weight loss. nih.govproquest.comnih.gov
Feeding / Positive Energy BalanceIncreasesLevels rise with food intake and in obesity. nih.govproquest.comgriffith.edu.au
GlucoseIncreasesOral glucose administration elevates plasma LEAP-2. proquest.com
High-Fat DietIncreasesFeeding with a high-fat diet increases plasma LEAP-2. nih.govnih.gov
Meal Composition (Lipids)IncreasesLipid-containing meals increase jejunal LEAP-2 expression; Oleic acid specifically upregulates it in intestinal organoids. nih.gov
Metabolic Dysfunction (e.g., High BMI, MAFLD)IncreasesPositively correlates with BMI and severity of fatty liver disease. proquest.comovid.comnih.gov

Impact of Fasting and Nutrient Repletion

The expression of Liver-expressed Antimicrobial Peptide 2 (LEAP-2) is significantly influenced by the nutritional state of an organism, particularly by periods of fasting and subsequent refeeding. Research has consistently shown that circulating levels of LEAP-2 decrease during fasting and are restored or even increased upon nutrient repletion.

In both mice and rats, fasting has been demonstrated to cause a significant decrease in circulating LEAP-2 levels compared to when they are fed ad libitum. mdpi.com Specifically, a 36-hour fast in healthy human males resulted in a 38% lower median LEAP-2 concentration compared to a 10-hour fast. nih.govresearchgate.net This reduction in plasma LEAP-2 during energy deficit is thought to be a neuroendocrine signal that enhances the actions of ghrelin, the "hunger hormone," by upregulating its receptor's activity. mdpi.com

Conversely, nutrient repletion following a fast leads to an increase in LEAP-2 expression. In chickens, LEAP-2 expression is lower in the liver and small intestine during fasting and increases after feeding. mdpi.com Similarly, in mice, refeeding after a fast leads to a rise in LEAP-2 levels. mdpi.com This dynamic interplay between fasting, refeeding, and LEAP-2 levels underscores its role in energy homeostasis.

Response to Specific Macronutrients (e.g., Glucose, Palmitate)

The expression and secretion of LEAP-2 are selectively regulated by different macronutrients. Both carbohydrates and fats have been shown to stimulate an increase in LEAP-2 levels.

Oral administration of glucose has been found to elevate plasma LEAP-2 concentrations in both mice and humans. nih.govresearchgate.netresearchgate.net Interestingly, the route of administration appears to be crucial. In healthy young men, oral glucose intake increased LEAP-2 levels, whereas intravenous glucose administration led to a decrease, suggesting that nutrient sensing in the gastrointestinal tract plays a key role in regulating LEAP-2 secretion. nih.govresearchgate.net In cultured murine hepatocytes, glucose has been shown to increase Leap2 expression. researchgate.net

Similarly, lipids such as palmitate and corn oil have been demonstrated to increase LEAP-2 expression and secretion. mdpi.comresearchgate.netnih.gov In mice, oral administration of various lipid sources, including olive oil, increased plasma LEAP-2 levels. researchgate.net Furthermore, studies on intestinal organoids have shown that oleic acid can significantly upregulate Leap2 expression. researchgate.net

The response of LEAP-2 to a mixed meal, containing a combination of macronutrients, has also been investigated. In fasted mice, a mixed test meal was shown to increase plasma LEAP-2 levels. researchgate.net

Modulation by Diet-Induced Metabolic States (e.g., Steatosis, Obesity)

LEAP-2 expression is significantly modulated by metabolic states induced by diet, such as obesity and metabolic dysfunction-associated fatty liver disease (MAFLD), previously known as non-alcoholic fatty liver disease (NAFLD).

In the context of obesity , circulating LEAP-2 levels are generally elevated. nih.gov This is in contrast to ghrelin, which tends to decrease with obesity. nih.gov However, while LEAP-2 production is increased in individuals with obesity, it may not be sufficient to induce weight loss on its own, though it might help control overeating behaviors. mdpi.com The anorexic effects of LEAP-2 are more pronounced in diet-induced obese (DIO) mice. researchgate.net Conversely, weight loss, whether induced by diet or surgery, leads to a reduction in serum LEAP-2 levels and its expression in the liver and intestines. mdpi.comnih.gov

Regarding steatosis (fatty liver), studies have shown a strong association between LEAP-2 and the severity of the condition. Circulating LEAP-2 levels are positively correlated with liver fat content. scispace.com In patients with MAFLD, serum LEAP-2 concentrations progressively increase with the severity of the disease, from simple steatosis to the more advanced metabolic dysfunction-associated steatohepatitis (MASH). nih.gov This suggests that LEAP-2 could serve as a potential biomarker for the progression of MAFLD. nih.gov Mechanistically, LEAP-2 has been implicated in slightly inducing the upregulation of factors involved in fibrogenesis in patients with severe obesity-associated NAFLD. mdpi.com However, long-acting LEAP-2 analogs have shown therapeutic potential by markedly improving hepatic steatosis, inflammation, and fibrosis in mouse models of MAFLD. nih.gov

Table 1: Impact of Metabolic States on LEAP-2 Expression

Metabolic StateEffect on LEAP-2 LevelsKey FindingsReferences
ObesityIncreasedCirculating LEAP-2 levels are elevated in individuals with obesity. Anorexic effects of LEAP-2 are more pronounced in diet-induced obese mice. researchgate.netnih.gov
Weight LossDecreasedBoth diet- and surgery-induced weight loss lead to lower serum LEAP-2 levels. mdpi.comnih.gov
Steatosis (MAFLD/NAFLD)IncreasedSerum LEAP-2 levels progressively increase with the severity of MAFLD. LEAP-2 is positively correlated with liver fat content. scispace.comnih.gov
Steatohepatitis (MASH)Significantly IncreasedPatients with MASH show the highest levels of serum LEAP-2 compared to healthy controls and those with simple steatosis. nih.gov

Postprandial Circulating LEAP-2 Dynamics

The dynamics of circulating LEAP-2 levels after a meal (postprandially) are complex and appear to be influenced by factors such as the composition of the meal and the metabolic status of the individual.

In some studies involving lean, healthy individuals, postprandial plasma LEAP-2 concentrations were found to be unchanged after a liquid mixed meal. nih.govresearchgate.netresearchgate.net However, other research has reported a postprandial increase in LEAP-2. For instance, one study observed a rise in plasma LEAP-2 one hour after a carbohydrate-rich meal in healthy individuals. researchgate.netresearchgate.net Another study in adults without obesity found that plasma LEAP-2 increased by 24.5% to 52.2% at 70 to 150 minutes after a meal. nih.gov This increase in postprandial LEAP-2 was correlated with a decrease in appetite and reactivity to food cues. nih.gov

The composition of the meal can also influence the postprandial LEAP-2 response. While a carbohydrate-rich meal may increase LEAP-2, one study noted that LEAP-2 levels decreased two hours after a protein-rich meal. researchgate.net

In individuals with obesity who are eligible for bariatric surgery, a postprandial rise in LEAP-2 has been observed, a response not seen in their lean counterparts in the same study. nih.gov This suggests that the regulation of postprandial LEAP-2 may be altered in the context of obesity.

Immune and Inflammatory Modulation of LEAP-2 Expression

As an antimicrobial peptide, LEAP-2 plays a crucial role in the innate immune system, and its expression is significantly modulated by immune and inflammatory stimuli, particularly in the context of infections.

Upregulation in Response to Bacterial Pathogen Challenge

LEAP-2 expression is robustly upregulated in response to bacterial infections across a wide range of vertebrate species. This upregulation is a key component of the host's defense mechanism against invading pathogens.

In various fish species, such as the common carp (B13450389) and golden pompano, LEAP-2 expression is significantly increased in tissues like the liver, spleen, and kidneys following infection with bacteria like Vibrio anguillarum, Edwardsiella tarda, and Streptococcus agalactiae. mdpi.comnih.gov Similarly, in amphibians like the Chinese spiny frog (Quasipaa spinosa) and the Chong'an moustache toad (Leptobrachium liui), infection with Aeromonas hydrophila leads to a significant upregulation of LEAP-2 in tissues including the liver, spleen, kidneys, and skin. nih.govnih.govresearchgate.net

In mammals, LEAP-2 production is induced in immune tissues such as the liver, small intestine, and bone marrow following bacterial infection. researchgate.net This upregulation enhances the body's ability to combat a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Table 2: Upregulation of LEAP-2 in Response to Bacterial Pathogens

OrganismBacterial PathogenTissues with Upregulated LEAP-2 ExpressionReferences
Common CarpVibrio anguillarumSkin nih.gov
Golden PompanoEdwardsiella tarda, Streptococcus agalactiaeLiver, Spleen, Kidneys nih.gov
Chinese Spiny FrogAeromonas hydrophilaSpleen, Lungs, Kidneys, Liver, Gut nih.govresearchgate.net
Chong'an Moustache ToadAeromonas hydrophilaSkin nih.gov
Mammals (General)Bacterial InfectionLiver, Small Intestine, Bone Marrow, Tonsils researchgate.net

Downregulation in Specific Infection Contexts

While LEAP-2 is generally upregulated during bacterial infections, there are specific contexts where its expression is downregulated. This suggests a more complex regulatory role for LEAP-2 in the immune response, potentially involving the modulation of inflammation or maintaining tissue homeostasis.

In the Chong'an moustache toad, while Aeromonas hydrophila infection led to an upregulation of LEAP-2 in the skin, it caused a 2.6-fold downregulation in the intestine. nih.gov A similar downregulation in the intestine has been observed in other fish species like the mudskipper and the large yellow croaker following bacterial infection. nih.gov This intestinal downregulation may be related to maintaining the delicate balance of the gut microbiota, as antimicrobial peptides play a key role in this process. nih.gov

Furthermore, in humans, a study on tonsillar tissue from patients with seasonal allergic rhinitis (SAR) found a downregulation of LEAP-2 mRNA compared to nonallergic controls. nih.gov This finding suggests that in certain allergic or inflammatory conditions, the expression of LEAP-2 may be suppressed, potentially leading to an impaired antimicrobial defense in the upper airways. nih.gov

Role in the Context of Inflammatory Processes

This compound (LEAP-2) is increasingly recognized for its significant role in the host's inflammatory response. Its expression is markedly influenced by inflammatory stimuli, and the peptide itself can modulate key inflammatory processes, including the polarization of macrophages.

Upregulation of LEAP-2 Expression by Inflammatory Stimuli

Research across various species has demonstrated that the expression of LEAP-2 is significantly upregulated in response to inflammatory and infectious challenges. In fish, for instance, bacterial infections with pathogens like Vibrio anguillarum lead to increased LEAP-2 expression in internal organs and the skin, suggesting its role in both systemic and mucosal immunity nih.gov. Similarly, in amphibians, infection with Aeromonas hydrophila results in a notable upregulation of LEAP-2 in the skin nih.gov. Following infection with Aeromonas hydrophila, the expression of QsLEAP2 was observed to be significantly elevated in the spleen, lungs, kidneys, liver, and gut of the Chinese giant salamander researchgate.net.

In mammals, studies involving the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inflammatory stimulus, have shown a significant increase in LEAP-2 mRNA levels in the liver and various other tissues mdpi.com. This response is part of the broader acute-phase immune reaction.

Furthermore, direct exposure of intestinal organoids to a cocktail of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFNγ), has been shown to elevate LEAP-2 gene expression nih.gov. This indicates that LEAP-2 expression is not only triggered by pathogen-associated molecular patterns like LPS but is also directly regulated by the host's own inflammatory mediators.

The signaling pathways involved in this upregulation are thought to include the Toll-like receptor (TLR) and NOD-like receptor signaling pathways, which are crucial for recognizing pathogens and initiating an inflammatory response mdpi.com. The activation of these pathways by stimuli such as LPS leads to a cascade of intracellular signaling events that culminate in the transcription of various immune-related genes, including LEAP-2 nih.govyoutube.com.

Interactive Data Table: Regulation of LEAP-2 Expression by Inflammatory Mediators

Inflammatory StimulusModel SystemObserved Effect on LEAP-2 ExpressionReference
Bacterial Infection (Vibrio anguillarum)Common Carp (Cyprinus carpio)Upregulation in internal organs and skin nih.gov
Bacterial Infection (Aeromonas hydrophila)Chong'an Moustache Toad (Leptobrachium liui)Upregulation in the skin nih.gov
Bacterial Infection (Aeromonas hydrophila)Chinese Giant Salamander (Andrias davidianus)Upregulation in spleen, lungs, kidneys, liver, and gut researchgate.net
Lipopolysaccharide (LPS)FishUpregulation in liver and other tissues mdpi.com
Cytokine Cocktail (TNF-α, IL-1β, IFNγ)Mouse Duodenum-derived Intestinal OrganoidsUpregulation nih.gov

Modulation of Macrophage Polarization

Beyond its regulation by inflammation, LEAP-2 actively participates in modulating inflammatory responses, notably by influencing macrophage polarization. Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

Research indicates that LEAP-2 promotes the polarization of macrophages towards the M1 phenotype. In the context of obesity-induced myocardial injury, LEAP-2 has been shown to upregulate the levels of pro-inflammatory cytokines and M1 macrophage markers mdpi.com. Conversely, a knockdown of LEAP-2 was found to inhibit M1 macrophage polarization and promote the M2 phenotype mdpi.com. This suggests that in chronic inflammatory states such as obesity, elevated LEAP-2 levels may contribute to sustaining a pro-inflammatory environment by skewing macrophage polarization towards the M1 state.

This effect on macrophage polarization appears to be intertwined with the ghrelin/ghrelin receptor (GHSR) signaling axis. The knockdown of LEAP-2 in macrophages enhances the interaction between ghrelin and its receptor, which in turn helps to alleviate obesity-induced myocardial inflammatory injury mdpi.com. This highlights a complex interplay where LEAP-2, in addition to its direct antimicrobial functions, acts as a key regulator of macrophage-mediated inflammation.

Advanced Research Methodologies in Liver Expressed Antimicrobial Peptide 2 Studies

Molecular Biology Techniques

Molecular biology has provided the fundamental tools to identify, quantify, and manipulate the gene encoding LEAP-2, offering insights into its regulation and physiological roles.

Gene Cloning and Expression Profiling (e.g., qPCR, RT-PCR)

The initial identification and characterization of LEAP-2 relied heavily on gene cloning techniques. Researchers first isolated the peptide from human blood ultrafiltrate and determined its primary amino acid sequence through methods like automated Edman degradation. nih.gov This sequence information enabled the use of bioinformatics tools, such as the BLAST program, to scan genomic and expressed sequence tag (EST) databases, which successfully identified the corresponding genomic sequence on human chromosome 5 and several EST clones from human, murine, and porcine sources. nih.gov

Following the initial discovery, the full-length cDNA and genomic DNA of LEAP-2 have been cloned from various vertebrate species, including grass carp (B13450389), rock bream, and the Chong'an Moustache Toad. nih.govnih.govscienceopen.com This process typically involves reverse transcription of messenger RNA (mRNA) to create complementary DNA (cDNA), followed by polymerase chain reaction (PCR) to amplify the target sequence. nih.govresearchgate.net In grass carp, for instance, this revealed that the LEAP-2 gene structure consists of three exons and two introns. nih.gov

Quantitative real-time PCR (qPCR) and reverse transcription PCR (RT-PCR) are standard methods used to profile the expression of LEAP-2 mRNA across different tissues and under various physiological or pathological conditions. nih.govnih.gov These studies have consistently shown that LEAP-2 is predominantly expressed in the liver. nih.govnih.govwikipedia.orgbicnirrh.res.inbicnirrh.res.in However, significant expression has also been detected in a wide range of other tissues, including the kidney, small intestine, spleen, and muscle in species like grass carp and golden pompano. nih.govnih.gov In the mustache toad, the highest mRNA expression levels were found in the kidney. nih.gov Furthermore, expression analysis following pathogenic challenges, such as with Aeromonas hydrophila or Photobacterium damselae, has demonstrated significant upregulation of LEAP-2 mRNA in various tissues, indicating its role in the innate immune response. nih.govnih.gov

Table 1: Tissue Distribution of LEAP-2 mRNA Expression in Various Species

SpeciesPrimary Expression TissueOther Tissues with Significant ExpressionReference
HumanLiverGastro-intestinal epithelial tissues, THP-1 monocytes nih.govnih.gov
Grass CarpLiverGill, skin, muscle, spleen, heart, intestine nih.gov
Golden PompanoMuscle, LiverSpleen, Kidney nih.gov
Mustache ToadKidneyLiver nih.gov
Rock BreamLiverSpleen, Gills scienceopen.com

Gene Silencing Approaches (e.g., shRNA Knockdown)

To investigate the direct physiological consequences of LEAP-2 function, researchers have employed gene silencing techniques. A prominent method is the use of short hairpin RNA (shRNA), which can be delivered via viral vectors to specifically target and degrade the mRNA of the Leap2 gene, thereby reducing its protein production.

In a notable study on age-associated cognitive decline, lentiviral vectors carrying Leap2-specific shRNA were used to downregulate LEAP-2 production in aged mice. jci.orgnih.gov This intervention successfully reduced the levels of LEAP-2 mRNA and protein in the liver, leading to a decrease in circulating plasma LEAP-2. jci.org The results of this knockdown demonstrated that restoring the balance of LEAP-2 and ghrelin to levels seen in younger animals could improve cognitive performance and alleviate several hippocampal deficits associated with aging. nih.gov This approach directly linked the elevation of LEAP-2 to age-related cognitive impairment, a finding that would be difficult to establish without the ability to specifically silence the gene. jci.org The commercial availability of shRNA plasmids for LEAP-2 facilitates such targeted research. origene.com

Transcriptomic Analysis and Differential Gene Expression

Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), has enabled a broad, unbiased view of how LEAP-2 gene expression is regulated and what cellular pathways it may be involved in. By comparing the entire collection of RNA transcripts (the transcriptome) between different cell populations or conditions, researchers can identify differentially expressed genes.

For example, bulk RNA-seq was performed on human HepG2 liver cells to study the effects of insulin (B600854). nih.gov This analysis revealed that LEAP-2 was among the genes whose expression was altered by insulin stimulation. nih.gov Furthermore, by integrating publicly available single-cell RNA-seq (scRNA-seq) and single-nucleus RNA-seq (snRNA-seq) data, it was confirmed that hepatocytes are the primary source of LEAP-2 mRNA expression within the human liver. nih.gov Transcriptome data has also shown that LEAP-2 expression can be downregulated during certain infections, suggesting a complex modulatory role in the immune response beyond simple antimicrobial activity. mdpi.com Analysis of the LEAP-2 gene has also identified the existence of alternative splicing variants, which results in different mRNA transcripts and protein isoforms, further highlighting the complexity of its expression and function. nih.govnih.gov

Protein Biochemistry and Biophysical Characterization

Biochemical and biophysical methods are essential for producing the LEAP-2 peptide for functional studies and for determining its precise three-dimensional structure.

Peptide Synthesis and Recombinant Protein Production

Obtaining sufficient quantities of pure LEAP-2 is critical for functional assays and structural studies. While the peptide can be isolated from natural sources like human blood, the yields are low. nih.gov Therefore, two main approaches are used: chemical synthesis and recombinant protein production.

Solid-phase chemical synthesis allows for the direct construction of the peptide chain. This method was used to produce the mature LEAP-2 peptide from the mustache toad for antimicrobial testing. nih.gov However, a major challenge with chemical synthesis is the correct formation of the two intramolecular disulfide bonds, which can be a complex and low-yield process. researchgate.net

Recombinant protein production in bacterial systems like Escherichia coli offers an alternative for producing larger quantities. A significant hurdle is that antimicrobial peptides can be toxic to the bacterial host. researchgate.net To circumvent this, LEAP-2 has been expressed as a fusion protein, for example, with the maltose-binding protein (MBP). researchgate.netresearchgate.net This masks the peptide's potential toxicity and aids in purification via affinity chromatography. researchgate.net After purification, the fusion protein is cleaved by an enzyme like enterokinase to release the recombinant LEAP-2 peptide. researchgate.net The use of specific E. coli strains, such as the Origami strain, which have a cellular environment that promotes disulfide bond formation, is also crucial for producing the correctly folded, active peptide. researchgate.net Recombinant LEAP-2 from golden pompano has also been successfully produced in E. coli using a pET-32a expression vector. nih.gov

Table 2: Comparison of LEAP-2 Production Methods

MethodDescriptionAdvantagesChallengesReference
Isolation from Native Source Purification from biological fluids like human blood ultrafiltrate.Provides the naturally occurring, correctly folded peptide.Very low yield; complex purification process. nih.gov
Solid-Phase Chemical Synthesis Stepwise chemical addition of amino acids to build the peptide chain.High purity; allows for incorporation of unnatural amino acids.Difficult and low-yield formation of correct disulfide bonds. nih.govresearchgate.net
Recombinant Production in E. coli Expression of the LEAP-2 gene, often as a fusion protein (e.g., with MBP), within bacteria.High yield; cost-effective for large-scale production.Potential toxicity to host cells; requires specific strains and fusion partners for correct folding and disulfide bond formation. nih.govresearchgate.net

Spectroscopic and Structural Determination (e.g., NMR Spectroscopy)

Determining the three-dimensional structure of LEAP-2 is key to understanding its function. The primary structure (amino acid sequence) was first determined by Edman degradation. nih.gov The pattern of its two disulfide bonds (Cys1-Cys3 and Cys2-Cys4 relative positions) was established through proteolytic digestion and mass spectrometry. nih.govebi.ac.uk

The principal technique used to resolve the high-resolution, three-dimensional structure of human LEAP-2 has been Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govuq.edu.auresearchgate.net These studies revealed that LEAP-2 adopts a novel fold for an antimicrobial peptide, characterized by a compact central core with disordered N and C termini. nih.govresearchgate.net The core structure is composed of a β-hairpin and a short 3(10)-helix, which are held together by the two crucial disulfide bonds and a network of hydrogen bonds. nih.govuq.edu.aunih.gov Circular dichroism spectroscopy has also been used to confirm the structural identity between recombinant and chemically synthesized LEAP-2. researchgate.net

Ligand Binding Assays and Receptor Interaction Studies

The discovery of Liver-expressed antimicrobial peptide 2 (LEAP2) as an endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, has spurred intensive investigation into its binding kinetics and interaction mechanisms. oup.comresearchgate.netnih.gov Ligand binding assays have been instrumental in characterizing LEAP2 as a competitive antagonist and an inverse agonist of GHSR. researchgate.netmdpi.com These studies have demonstrated that LEAP2 competes with ghrelin for the same binding site on the receptor. mdpi.comnih.gov

Initial studies identified LEAP2 as a non-competitive antagonist; however, subsequent research using different assay conditions, such as co-treatment of ligands, revealed its competitive nature. mdpi.com The discrepancy was attributed to the slow dissociation rate of LEAP2 from the receptor compared to ghrelin. mdpi.com Saturation binding assays have been employed to determine the binding affinities (Kd) of LEAP2 and ghrelin to GHSR, with some studies indicating nearly equivalent binding affinities in the nanomolar range. mdpi.commdpi.com For instance, one study calculated the Kd for a LEAP2 tracer and a ghrelin tracer to be 15.6 ± 1.5 nM and 6.8 ± 0.4 nM, respectively, for the wild-type human GHSR1a. mdpi.com

Site-directed mutagenesis has been a powerful tool to pinpoint key residues involved in the LEAP2-GHSR interaction. nih.govmdpi.com Alanine-scanning mutagenesis of the N-terminal region of human LEAP2 revealed that threonine at position 2 (Thr2), phenylalanine at position 4 (Phe4), tryptophan at position 5 (Trp5), and arginine at position 6 (Arg6) are crucial for receptor binding. mdpi.commdpi.com Further studies on GHSR1a have identified specific receptor residues that likely interact with these key amino acids in LEAP2. For example, the negatively charged aspartic acid at position 99 (Asp99) in the second transmembrane domain of GHSR1a is thought to interact with the positively charged Arg6 of LEAP2. nih.govmdpi.com Additionally, phenylalanine residues at positions 279 (Phe279) and 312 (Phe312) within the receptor's transmembrane domains are proposed to interact with Phe4 of LEAP2. mdpi.commdpi.com Interestingly, unlike ghrelin, LEAP2 binding does not appear to induce receptor internalization. mdpi.com

These detailed binding and interaction studies, summarized in the table below, provide a molecular blueprint of how LEAP2 modulates GHSR signaling, paving the way for the design of novel therapeutic agents targeting this system.

Table 1: Key Findings from LEAP2 Ligand Binding and Receptor Interaction Studies

Methodology Key Findings Reference
Competitive Binding AssaysLEAP2 acts as a competitive antagonist of the ghrelin receptor (GHSR). mdpi.comnih.gov
Saturation Binding AssaysDetermined the binding affinity (Kd) of LEAP2 to GHSR, showing it to be in the nanomolar range, comparable to ghrelin. mdpi.commdpi.com
Alanine-Scanning MutagenesisIdentified key N-terminal residues of LEAP2 (Thr2, Phe4, Trp5, Arg6) as essential for GHSR binding. mdpi.commdpi.com
Site-Directed Mutagenesis of GHSRIdentified specific GHSR residues (e.g., Asp99, Phe279, Phe312) that are crucial for interaction with LEAP2. mdpi.comnih.govmdpi.com
Fluorescence MicroscopyShowed that LEAP2 binding does not cause GHSR internalization, unlike ghrelin. mdpi.com

In Vitro Cellular and Organ System Models

Microbial Growth Inhibition and Bactericidal Assays

Since its initial discovery, the antimicrobial properties of LEAP2 have been a significant area of research. researchgate.netresearchgate.net Various in vitro assays have been employed to characterize its activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org The minimal inhibitory concentration (MIC) is a key parameter determined in these studies, quantifying the lowest concentration of LEAP2 required to inhibit the visible growth of a microorganism.

Broth microdilution methods are commonly used to determine the MIC of LEAP2 against different bacterial strains. nih.gov These assays have shown that LEAP2 exhibits dose-dependent antimicrobial activity. researchgate.net For instance, studies on duck LEAP2 demonstrated its efficacy in killing bacteria, with the disulfide-bonded form showing more potent bactericidal activity than its linear counterpart. frontiersin.org Similarly, research on an amphibian homolog of LEAP2 from the mustache toad (Leptobrachium liui) confirmed its selective antimicrobial activity against several bacterial species. nih.gov

The mechanism of bactericidal action has also been investigated using in vitro techniques. Fluorescence microscopy and assays measuring the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), have shown that LEAP2 can disrupt the integrity of bacterial cell membranes. frontiersin.orgnih.gov Some studies have also suggested that LEAP2 can hydrolyze bacterial genomic DNA, contributing to its bactericidal effect. nih.govnih.gov It is noteworthy that the concentrations of LEAP2 required for effective antimicrobial activity in vitro are generally higher than its physiological concentrations in the bloodstream. nih.govyoutube.com

Table 2: Summary of In Vitro Antimicrobial Activity of LEAP2

Organism/Peptide Source Assay Method Key Findings Reference
Duck LEAP2Broth microdilution, Fluorescence microscopyEffective against Gram-positive and Gram-negative bacteria; disulfide bonds enhance activity; disrupts bacterial cell envelope. frontiersin.org
Amphibian (Mustache Toad) LEAP2Broth microdilution, LDH release assaySelective antimicrobial activity; disrupts bacterial membrane and hydrolyzes genomic DNA. nih.gov
Human LEAP2Broth microdilutionDose-dependent antimicrobial activity against selected microbial model organisms. researchgate.net
Mammalian LEAP2N/ADisrupts bacterial cell membranes through pore formation. nih.govyoutube.com

Primary Cell Culture and Cell Line Experiments (e.g., Pancreatic Islets, Hepatocytes, Immune Cells)

Primary cell cultures and established cell lines have been invaluable for dissecting the cellular mechanisms of LEAP2's metabolic functions.

Pancreatic Islets: Experiments using isolated pancreatic islets from both humans and rats have been crucial in understanding LEAP2's role in glucose homeostasis. researchgate.netnih.gov Studies have shown that while LEAP2 itself may not directly stimulate insulin secretion in the presence of high glucose, it effectively antagonizes the insulinostatic effect of ghrelin. mdpi.comnih.govoup.com In vitro, a fragment of LEAP2, LEAP2(38-47), has been shown to have insulinotropic properties in human pancreatic islets. researchgate.netnih.gov Furthermore, LEAP2 treatment has been demonstrated to promote glucose-stimulated insulin secretion (GSIS) in MIN6 β-cells, a mouse pancreatic β-cell line. nih.gov This effect is associated with increased intracellular ATP and calcium levels. nih.gov

Hepatocytes: As the primary site of LEAP2 production, hepatocytes have been a key focus of in vitro research. mdpi.comresearchgate.net Studies using primary human hepatocytes have confirmed that these cells are the major source of hepatic LEAP2 mRNA expression. researchgate.net Interestingly, in vitro insulin stimulation of hepatocytes has been shown to downregulate Leap2 mRNA expression, a finding that contrasts with in vivo observations and suggests complex regulatory mechanisms, possibly involving central nervous system pathways. researchgate.net Research has also explored the effects of LEAP2 on hepatic cell lines in the context of liver disease, with studies on human hepatic stellate cells (LX-2) indicating a role for the ghrelin/LEAP2 axis in liver fibrosis. elsevierpure.com

Immune Cells: The immunomodulatory functions of LEAP2 have been investigated using various immune cell types. In fish, LEAP2 has been shown to act as a chemoattractant for monocytes/macrophages and to enhance their respiratory burst. researchgate.net It can also inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net In the context of human autoimmune diseases, such as rheumatoid arthritis, elevated LEAP2 levels have been positively correlated with inflammatory markers. mdpi.comresearchgate.net Studies on macrophages have suggested that a decrease in LEAP2 can reverse M2 polarization and regulate inflammatory responses.

Organoid and Ex Vivo Tissue Culture Systems

The development of organoid and ex vivo tissue culture systems has provided more physiologically relevant models to study LEAP2's function in a three-dimensional context that mimics native tissue architecture.

Intestinal Organoids: Duodenum-derived intestinal organoids have been used to investigate the regulation of Leap2 expression. These studies have shown that Leap2 expression in organoids can be modulated by various factors, including endocannabinoids and inflammatory stimuli. For example, treatment of mouse duodenal organoids with an inflammatory cocktail containing lipopolysaccharide (LPS) and cytokines resulted in altered Leap2 gene expression. These organoid models are crucial for understanding how the gut microbiome and local inflammatory conditions influence LEAP2 production in the intestine.

Ex Vivo Tissue Cultures: Ex vivo culture of pancreatic islets has been instrumental in demonstrating the direct effects of LEAP2 on insulin secretion, independent of systemic factors. nih.gov Studies using ex vivo rat pancreatic islets showed that LEAP2 could negate the inhibitory effect of ghrelin on glucose-stimulated insulin secretion. nih.gov Similarly, ex vivo studies on white and brown adipose tissue have been used to examine the effects of LEAP2 on thermogenesis and adipocyte morphology. These experiments have revealed that LEAP2 can induce browning of white adipose tissue and increase the expression of thermogenic markers like UCP1.

These advanced cellular and tissue models are bridging the gap between traditional 2D cell culture and complex in vivo systems, offering a more nuanced understanding of LEAP2's tissue-specific roles.

In Vivo Animal Models for Physiological Research

Rodent Models (e.g., Mice, Rats) for Metabolic and Antimicrobial Studies

Rodent models, particularly mice and rats, have been fundamental in elucidating the physiological roles of LEAP2 in both metabolism and host defense.

Metabolic Studies: In vivo studies in mice have been pivotal in confirming the antagonistic relationship between LEAP2 and ghrelin. Administration of exogenous LEAP2 to mice has been shown to block ghrelin-induced food intake and growth hormone (GH) release. oup.com Conversely, the use of neutralizing antibodies to block endogenous LEAP2 enhances the effects of ghrelin. oup.com

The generation of LEAP2 knockout (KO) mouse models has provided further insights into its physiological significance. researchgate.net While LEAP2 KO mice on a standard chow diet show no significant changes in body weight or food intake, female KO mice fed a high-fat diet (HFD) exhibit increased appetite, greater body weight gain, reduced energy expenditure, and decreased locomotor activity compared to wild-type littermates. researchgate.netelsevierpure.com These KO mice are also more sensitive to the orexigenic and GH-releasing effects of administered ghrelin. researchgate.net Studies in diet-induced obese mice have shown that LEAP2 administration can improve glucose tolerance and pancreatic islet morphology. nih.gov Furthermore, long-acting LEAP2 analogs have been shown to reduce hepatic steatosis, inflammation, and body weight in mouse models of metabolic dysfunction-associated fatty liver disease (MAFLD). researchgate.net

Antimicrobial Studies: While the metabolic functions of LEAP2 have been a primary focus, its antimicrobial role has also been investigated in vivo. Following infection with pathogens like Aeromonas hydrophila in amphibians, Leap2 expression is significantly upregulated in tissues like the skin, indicating its involvement in the immune response. nih.govnih.gov In mammals, LEAP2 expression is induced in the liver and small intestine in response to bacterial infection. mdpi.com These in vivo findings support the role of LEAP2 as a component of the innate immune system, complementing the in vitro bactericidal data.

Table 3: Summary of Key Findings from Rodent Models in LEAP2 Research

Model Study Type Key Findings Reference
Wild-type miceMetabolicExogenous LEAP2 blocks ghrelin-induced food intake and GH release. oup.com
Wild-type miceMetabolicLEAP2 infusion reduces postprandial glucose and food intake.
LEAP2 Knockout (KO) miceMetabolicIncreased sensitivity to ghrelin; female KO mice on HFD show increased body weight, food intake, and reduced energy expenditure. researchgate.net
Diet-induced obese miceMetabolicLEAP2 treatment improves glucose tolerance and pancreatic islet morphology. nih.gov
MAFLD mouse modelMetabolicLong-acting LEAP2 analog reduces hepatic steatosis, inflammation, and body weight. researchgate.net
Amphibian infection modelAntimicrobialUpregulation of Leap2 expression in the skin following bacterial infection. nih.govnih.gov

Aquatic and Avian Models for Immune and Developmental Studies

Aquatic and avian models have been instrumental in elucidating the dual roles of this compound (LEAP2) in both innate immunity and developmental processes. These non-mammalian vertebrates offer unique advantages for studying the evolutionary conservation and functional divergence of this peptide.

In aquatic species, LEAP2 has been identified and characterized in a range of fish, from the primitive jawless vertebrate, the lamprey (Lethenteron camtschaticum), to teleosts like channel catfish (Ictalurus punctatus), blue catfish (Ictalurus furcatus), and rainbow trout (Oncorhynchus mykiss). nih.govnih.govnih.gov Studies in lamprey have shown that while its LEAP2 has low sequence similarity to that of higher vertebrates, it retains the four conserved cysteine residues that form the characteristic two disulfide bonds. nih.gov This structural conservation underscores its ancient origins and fundamental role. In lamprey, Lc-LEAP2 is expressed in various tissues, including the muscle, supraneural body, and buccal gland, and its expression is significantly upregulated following challenges with lipopolysaccharide (LPS) and Poly I:C, indicating its involvement in the innate immune response to bacterial and viral components. nih.gov The antimicrobial mechanism of lamprey LEAP2 involves disrupting bacterial cell membrane integrity and binding to bacterial genomic DNA. nih.gov

In catfish, the LEAP2 gene is expressed in a wide array of tissues, with the notable exceptions of the brain and stomach. nih.gov Its expression is developmentally regulated, with mature mRNA not being detected until six days post-hatching, suggesting a role in later developmental stages. nih.gov Interestingly, in response to infection with Edwardsiella ictaluri, the causative agent of enteric septicemia of catfish, LEAP2 expression is upregulated in the spleen but not in the liver or head kidney, pointing to a tissue-specific immune function. nih.gov Rainbow trout possess two distinct LEAP2 genes, LEAP-2A and LEAP-2B, which are constitutively expressed in the liver and show induced expression in the intestine and skin following a bacterial challenge. nih.gov Furthermore, research on fish ghrelin receptors has revealed that LEAP2 is a more conserved ligand than ghrelin, suggesting its fundamental role in the ghrelin system across different fish species. nih.gov

Avian models, particularly the chicken (Gallus gallus), have also provided significant insights. Chicken LEAP2 (cLEAP-2) has been shown to be crucial in protecting against microbial attack. nih.gov Its expression is not limited to the liver but is also found in the reproductive organs, including the ovary, testis, and epididymis, as well as in embryos during early development. nih.gov Following infection with Salmonella enteritidis, cLEAP-2 expression is significantly upregulated in the gonads, highlighting its role in protecting the reproductive system from pathogens. nih.gov The developmental regulation of its expression in embryos further suggests a role in protecting the developing chick from vertical transmission of pathogens. nih.gov In silico analyses of avian LEAP2 sequences have revealed a high degree of conservation in the mature peptide region among different bird species, suggesting its significant role in avian evolution. cukerala.ac.inresearchgate.net Beyond its antimicrobial functions, LEAP2 in some avian species is predicted to have roles in signaling pathways, oocyte and follicular development, and cytokine activity. cukerala.ac.in

Summary of LEAP2 Studies in Aquatic and Avian Models
Model OrganismKey Research AreaMajor FindingsReferences
Lamprey (Lethenteron camtschaticum)Innate Immunity, EvolutionConserved cysteine residues; upregulated expression upon LPS and Poly I:C challenge; disrupts bacterial membranes. nih.gov
Channel Catfish (Ictalurus punctatus)Developmental Regulation, Immune ResponseDevelopmentally regulated expression; tissue-specific upregulation in the spleen after bacterial infection. nih.gov
Rainbow Trout (Oncorhynchus mykiss)Gene Duplication, Immune ResponseTwo LEAP2 genes (LEAP-2A and LEAP-2B); constitutive expression in the liver; induced expression in intestine and skin post-infection. nih.gov
Chicken (Gallus gallus)Reproductive Immunity, DevelopmentExpressed in reproductive organs and embryos; upregulated in gonads after Salmonella infection; developmentally regulated expression. nih.gov

Specific Disease Models (e.g., Diet-Induced Obesity, Infectious Disease Models)

The use of specific disease models has been pivotal in understanding the pathophysiological roles of LEAP2, particularly in metabolic and infectious diseases.

Diet-Induced Obesity (DIO) Models:

Rodent models of diet-induced obesity have been extensively used to investigate the interplay between LEAP2, ghrelin, and energy homeostasis. doaj.orgjci.orgjci.org In these models, mice fed a high-fat diet (HFD) exhibit elevated plasma LEAP2 levels, which positively correlate with fat mass. jci.orgjci.org Conversely, plasma levels of the hunger-stimulating hormone, acyl-ghrelin, are decreased in obese mice. jci.orgjci.org This leads to an increased LEAP2/acyl-ghrelin molar ratio in obesity, a state that may contribute to the phenomenon of ghrelin resistance, where the orexigenic (appetite-stimulating) effects of ghrelin are blunted. doaj.orgjci.orgmdpi.com

Studies have shown that diet-induced weight loss in previously obese mice can reverse these changes, leading to lower plasma LEAP2 levels and a decreased LEAP2/acyl-ghrelin ratio. jci.orgjci.org This restoration of the ratio is associated with a reversal of ghrelin resistance. jci.org Furthermore, fasting, a state of negative energy balance, significantly reduces plasma LEAP2, which, in conjunction with elevated ghrelin, is thought to enhance ghrelin sensitivity. jci.orgjci.org These findings from DIO models suggest that LEAP2 acts as a metabolic hormone of energy surplus, functioning to limit the actions of ghrelin in the setting of obesity. jci.org The modulation of the LEAP2/ghrelin ratio is now considered a key factor in regulating energy intake in response to energy status. nih.gov

Infectious Disease Models:

As an antimicrobial peptide, LEAP2's role in host defense has been investigated using various infectious disease models. In aquatic species, challenge studies with bacterial pathogens have demonstrated the inducibility of LEAP2 expression. For instance, in channel catfish, infection with Edwardsiella ictaluri leads to a significant upregulation of LEAP2 mRNA in the spleen. nih.gov Similarly, in rainbow trout, a bacterial challenge induces LEAP2 expression in the intestine and skin. nih.gov In the primitive lamprey, exposure to the bacterial component lipopolysaccharide (LPS) and the viral mimic Poly I:C also triggers an increase in Lc-LEAP2 expression. nih.gov

In avian models, the response of chicken LEAP2 (cLEAP-2) to bacterial infection has been documented. Experimental infection of chickens with Salmonella enteritidis results in a significant upregulation of cLEAP-2 expression in the gonads, suggesting a protective role against colonization of the reproductive organs. nih.gov These infectious disease models are crucial for confirming the in vivo relevance of the antimicrobial activities observed in vitro and for understanding how LEAP2 contributes to the innate immune response in different tissues and organisms.

LEAP2 in Specific Disease Models
Disease ModelOrganismKey FindingsReferences
Diet-Induced ObesityMouseElevated plasma LEAP2, decreased plasma ghrelin, increased LEAP2/ghrelin ratio, and ghrelin resistance. doaj.orgjci.orgjci.orgmdpi.com
Enteric SepticemiaChannel CatfishUpregulation of LEAP2 expression in the spleen following Edwardsiella ictaluri infection. nih.gov
Bacterial ChallengeRainbow TroutInduced expression of LEAP2 in the intestine and skin. nih.gov
Salmonella InfectionChickenUpregulation of cLEAP-2 expression in the gonads. nih.gov
Bacterial/Viral Mimic ChallengeLampreyUpregulation of Lc-LEAP2 expression in response to LPS and Poly I:C. nih.gov

Bioanalytical and Immunoassays

Quantification of Peptide Levels in Biological Samples (e.g., ELISA in research contexts)

The quantification of LEAP2 levels in biological samples such as plasma, serum, and tissue homogenates is crucial for understanding its physiological and pathophysiological roles. The primary method used for this purpose in research settings is the enzyme-linked immunosorbent assay (ELISA). mybiosource.commybiosource.combiocompare.com

Commercially available ELISA kits are designed for the quantitative determination of LEAP2 in various species, including human, mouse, and canine. mybiosource.commybiosource.combiocompare.com These kits are typically based on the competitive enzyme immunoassay technique. mybiosource.com In this format, LEAP2 present in the sample competes with a fixed amount of labeled (e.g., horseradish peroxidase-conjugated) LEAP2 for binding to a limited number of anti-LEAP2 antibody-coated wells. mybiosource.com The amount of labeled LEAP2 bound to the antibody is inversely proportional to the concentration of LEAP2 in the sample. mybiosource.com A standard curve is generated using known concentrations of the peptide, allowing for the interpolation and quantification of LEAP2 in the unknown samples. mybiosource.com

The development and validation of these ELISA methods have been essential for studies investigating the regulation of LEAP2 in different states. For example, ELISA has been used to demonstrate that plasma LEAP2 levels are elevated in diet-induced obesity in mice and humans and decrease with fasting and weight loss. jci.orgjci.org These assays have also been instrumental in establishing the inverse relationship between circulating LEAP2 and acyl-ghrelin levels. jci.orgjci.org The sensitivity of these kits allows for the detection of LEAP2 at concentrations typically in the nanogram per milliliter (ng/mL) range. biocompare.com

Immunohistochemical and Immunofluorescent Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the cellular and tissue distribution of LEAP2. These methods utilize antibodies that specifically bind to the LEAP2 peptide, allowing for its localization within tissue sections.

IHC studies have been instrumental in confirming the primary sites of LEAP2 production. For instance, LEAP2 protein has been immunolocated in human liver tissue, consistent with its name. researchgate.net Beyond the liver, IHC has detected LEAP2 in other tissues, such as the human and rat placenta. researchgate.net This finding has led to hypotheses about the potential role of placental-derived LEAP2 in maternal metabolism during pregnancy. researchgate.net

In animal models, these techniques have been used to map the distribution of LEAP2 in various organs. In mice, LEAP2 has been localized in enterocytes of the small intestine. frontiersin.org Furthermore, IHC has been employed in neuroscience research to study the central effects of LEAP2. For example, to investigate the downstream effects of LEAP2 and ghrelin signaling, IHC for c-fos, a marker of neuronal activation, has been used in the brains of mice following peptide administration. nih.gov The ability to visualize LEAP2 protein within specific cell types provides critical anatomical context to the functional data obtained from other experimental approaches.

Computational and Bioinformatics Approaches

Sequence Alignment and Motif Analysis

Computational and bioinformatics approaches, particularly sequence alignment and motif analysis, have been fundamental in characterizing LEAP2 across a wide range of species and predicting its structural and functional features.

Multiple sequence alignments of LEAP2 amino acid sequences from different vertebrates, including mammals, birds, amphibians, and fish, have revealed a high degree of conservation, especially in the mature peptide region. cukerala.ac.inmdpi.comnih.gov This conservation suggests a strong evolutionary pressure to maintain its essential functions. A key feature identified through these alignments is the conserved pattern of four cysteine residues within the mature peptide. nih.govcukerala.ac.inmdpi.com These cysteines form two intramolecular disulfide bonds, creating a stable core structure that is critical for the peptide's activity. nih.govnih.gov

Motif analysis has identified a highly conserved cleavage site, typically with the pattern RXXR (where X is any amino acid), between the pro-peptide and the mature peptide. cukerala.ac.inresearchgate.net This motif is recognized by furin-like endoproteases, which process the LEAP2 precursor to release the active mature peptide. cukerala.ac.innih.gov In avian LEAP2 sequences, the RQRR motif is commonly found at this cleavage site. cukerala.ac.inresearchgate.net

These in silico analyses have not only highlighted the evolutionary conservation of LEAP2 but also provided insights into its structural organization, including the signal peptide, pro-domain, and mature peptide. cukerala.ac.innih.gov The high degree of sequence identity in the mature peptide across diverse species underscores its fundamental biological importance, which was first established in ancient vertebrates and has been maintained throughout evolution. mdpi.comresearchgate.net

Phylogenetic Tree Construction and Evolutionary Rate Analysis

The evolutionary history and selective pressures on the LEAP-2 gene have been extensively studied across various vertebrate species through phylogenetic analysis. These studies are crucial for understanding the functional conservation and diversification of the peptide.

For instance, a phylogenetic analysis of 18 full-length LEAP-2 protein sequences demonstrated distinct clustering among different vertebrate classes. mdpi.com Similarly, a study on rock bream (Oplegnathus fasciatus) LEAP-2 (RbLEAP-2) revealed that its sequence shows the closest similarity to that of the Mi-iuy croaker and the large yellow croaker, grouping them within a seawater fish cluster separate from freshwater fish and mammals. nih.gov In amphibians, the LEAP-2 from the mustache toad (Leptobrachium liui), Ll-LEAP-2, was found to cluster with other amphibian LEAP-2s, showing the highest similarity to the LEAP-2 of the Tropical Clawed Frog (Xenopus tropicalis). nih.gov This high degree of conservation within vertebrate classes, particularly the nearly 100% homology in amino acid sequences among mammals, underscores its vital and structurally conserved function across species. mdpi.com

Evolutionary rate analysis has been performed to estimate the selective constraints on the LEAP-2 gene. In a study on the miiuy croaker (Miichthys miiuy), the analysis indicated that no positive selection exists in the LEAP-2 gene sequences. nih.gov This suggests that the gene is under strong functional constraints, likely due to its irreplaceable role in both the immune and metabolic systems. nih.gov The mature peptide region, which contains highly conserved cysteine residues forming disulfide bridges, is particularly subject to purifying selection to maintain its essential structure and function. mdpi.comnih.gov

Table 1: Methodologies in LEAP-2 Phylogenetic Analysis

Parameter Description Source(s)
Software MEGA (Molecular Evolutionary Genetics Analysis) version 4 or 11 is commonly used for constructing phylogenetic trees. mdpi.comnih.gov
Method The neighbor-joining method is a standard algorithm used to infer the evolutionary relationships. mdpi.comnih.gov
Statistical Test Bootstrapping with 1000-2000 replicates is performed to assess the confidence of the tree topology. mdpi.comnih.gov
Sequence Alignment Full-length amino acid sequences are aligned to compare similarities and differences. mdpi.com

| Selection Analysis | Analysis of selective pressures (e.g., positive or purifying selection) is conducted to understand evolutionary constraints. | nih.gov |

Protein Modeling and Simulation Studies

Computational modeling and simulation studies have provided significant insights into the three-dimensional (3D) structure of this compound (LEAP-2), which is fundamental to its biological activity. As an experimental determination of every vertebrate's LEAP-2 structure is impractical, predictive modeling serves as a vital tool.

The 3D structure of LEAP-2 is characterized by a compact fold stabilized by two disulfide bonds. nih.govnih.gov These bonds are formed by four highly conserved cysteine residues. nih.govnih.gov In the mature peptide, these cysteines form bridges in a relative 1-3 and 2-4 pattern. nih.govnih.gov For example, in the predicted structure of rock bream LEAP-2, disulfide bonds are formed between Cys74 and Cys85, and between Cys80 and Cys90. nih.gov This specific disulfide linkage is crucial for maintaining the peptide's structural integrity and, consequently, its function.

Structural predictions, often based on homology modeling, reveal that the mature LEAP-2 peptide typically folds into a structure containing both an amphipathic α-helix and a β-sheet. nih.gov The presence of these secondary structures is a common feature among many antimicrobial peptides and is often related to their mechanism of action, such as interacting with and disrupting microbial membranes. nih.gov The mature peptide of amphibian LEAP-2, for instance, is predicted to have a mostly helical secondary structure. nih.gov

Simulation studies, although less detailed in the available literature for LEAP-2 specifically, are a powerful extension of static modeling. researchgate.netnih.gov These studies, such as molecular dynamics (MD) simulations, can elucidate the dynamic behavior of the peptide, its stability, and its interactions with other molecules, such as the ghrelin receptor (GHSR) or bacterial membranes. researchgate.net For a peptide like LEAP-2, simulations could model its binding to the GHSR, providing a molecular-level explanation for its antagonistic activity against ghrelin. Furthermore, these theoretical approaches are indispensable for exploring protein-surface interactions and the thermodynamics of binding, which are central to understanding its antimicrobial and hormonal functions. researchgate.net

Table 2: Predicted Structural Features of LEAP-2

Structural Feature Description Source(s)
Primary Structure A cationic peptide derived from a larger precursor protein. The mature human form has 40 amino acids. nih.govnih.gov
Disulfide Bonds Two intramolecular disulfide bridges formed by four conserved cysteine residues. nih.govnih.govnih.gov
Cysteine Pairing The disulfide bonds are typically formed between the first and third cysteine residues and the second and fourth. nih.govnih.gov
Secondary Structure Predicted to contain both α-helical and β-sheet structures. nih.gov

Table 3: Chemical Compounds Mentioned in This Article | Compound Name | | | :--- | | Acetone | | Cyclopentanone | | Cysteine | | Dicyclopropyl ketone | | Ethylene oxide | | Ghrelin | | O-n-octanoylated ghrelin |

Future Directions in Liver Expressed Antimicrobial Peptide 2 Research

The discovery of Liver-expressed antimicrobial peptide 2 (LEAP-2) as an endogenous antagonist of the ghrelin receptor has opened new avenues in understanding energy homeostasis and metabolic diseases. While its role as a counterpart to ghrelin is established, future research is poised to explore the more nuanced and independent functions of this multifaceted peptide. The following sections outline key areas of prospective research that will be critical in fully elucidating the physiological and therapeutic potential of LEAP-2.

Q & A

Q. Methodological Guidance

  • APD3 (Antimicrobial Peptide Database) : Annotates LEAP-2 sequences across species, including disulfide bond patterns and physicochemical properties .
  • Phyre2 or AlphaFold2 : Predicts 3D structures using templates from NMR-resolved human LEAP-2 .
  • MEME Suite : Identifies conserved motifs (e.g., cationic domains in fish LEAP-2) linked to antimicrobial activity .

How can researchers address interspecies variability in LEAP-2 function when designing cross-species studies?

Advanced Research Focus
Functional divergence is evident:

  • Duck LEAP-2 has broader antimicrobial spectra than mammalian variants .
  • Teleost LEAP-2 (e.g., in sturgeon) shows unique isoforms (LEAP-2A/B) with differential expression during bacterial challenge .
    Experimental strategies include:
  • Chimeric peptide synthesis combining domains from divergent species .
  • Comparative transcriptomics of LEAP-2 in phylogenetically distant hosts (e.g., lamprey vs. human) .

What are the challenges in translating LEAP-2 research into therapeutic applications, and how can these be mitigated?

Advanced Research Focus
Key hurdles include proteolytic degradation and off-target metabolic effects. Methodological solutions:

  • PEGylation or D-amino acid substitution enhances peptide stability in serum .
  • Tissue-targeted delivery systems (e.g., nanoparticle encapsulation) reduce systemic ghrelin receptor antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.